molecular formula C20H13ClN2O3 B13139516 1,4-Diamino-7-chloro-2-phenoxyanthracene-9,10-dione CAS No. 88605-17-8

1,4-Diamino-7-chloro-2-phenoxyanthracene-9,10-dione

Cat. No.: B13139516
CAS No.: 88605-17-8
M. Wt: 364.8 g/mol
InChI Key: CTPRXOLQYLNZFD-UHFFFAOYSA-N
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Description

1,4-Diamino-7-chloro-2-phenoxyanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. Anthracene derivatives, including this compound, are widely used in the fields of organic electronics, photophysics, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diamino-7-chloro-2-phenoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of aryl halides with aryl boronic acids . This reaction is known for its mild conditions and high yields. Another method involves the Friedel-Crafts acylation, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as solvent extraction, recrystallization, and chromatographic purification to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-7-chloro-2-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different photophysical and chemical properties .

Scientific Research Applications

1,4-Diamino-7-chloro-2-phenoxyanthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Diamino-7-chloro-2-phenoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diamino-7-chloro-2-phenoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .

Properties

CAS No.

88605-17-8

Molecular Formula

C20H13ClN2O3

Molecular Weight

364.8 g/mol

IUPAC Name

1,4-diamino-7-chloro-2-phenoxyanthracene-9,10-dione

InChI

InChI=1S/C20H13ClN2O3/c21-10-6-7-12-13(8-10)20(25)17-16(19(12)24)14(22)9-15(18(17)23)26-11-4-2-1-3-5-11/h1-9H,22-23H2

InChI Key

CTPRXOLQYLNZFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N

Origin of Product

United States

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